molecular formula C12H11N3O4 B1606828 8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide CAS No. 257869-88-8

8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide

Cat. No. B1606828
M. Wt: 261.23 g/mol
InChI Key: YIWFQUFHCCZEJH-UHFFFAOYSA-N
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Description

8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) and is widely used in scientific research. ODQ is a heterocyclic compound that belongs to the oxadiazole family and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Potential

Compounds with structures similar to 8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide have been synthesized and evaluated for their potential in cancer treatment. For instance, the synthesis of indole–quinoline–oxadiazoles has been explored for their anticancer activity. These compounds were synthesized using environmentally friendly catalysts and evaluated for cytotoxic potential against breast adenocarcinoma cell lines, demonstrating notable selectivity and potency. Such research highlights the potential of these compounds in the development of new anticancer drugs (P. Kamath, D. Sunil, A. Ajees, 2016).

Antimicrobial and Antioxidant Activities

Another area of research involves evaluating the antimicrobial and antioxidant activities of indole derivatives. These studies include the synthesis of new compounds with potential antimicrobial agents against various pathogens. Additionally, some derivatives have been shown to possess significant antioxidant properties, further underscoring the diverse biological activities of these compounds and their potential in developing treatments for infections and oxidative stress-related conditions (B. M. Kalshetty, R. Gani, M. B. Kalashetti, 2012).

Pharmacological Evaluation

Furthermore, the pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has been conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies offer insights into the multifaceted applications of these compounds in pharmacology, highlighting their potential as leads for the development of novel therapeutic agents with minimized side effects and enhanced efficacy (M. Faheem, 2018).

properties

IUPAC Name

1-(6-methoxy-7-methyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-6-10(7(2)16)11-8(14(6)18-3)4-5-9-12(11)13-19-15(9)17/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFQUFHCCZEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1OC)C=CC3=[N+](ON=C32)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337260
Record name 1-(6-Methoxy-7-methyl-3-oxo-6H-3lambda~5~-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide

CAS RN

257869-88-8
Record name 1-(6-Methoxy-7-methyl-3-oxo-6H-3lambda~5~-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide
Reactant of Route 2
Reactant of Route 2
8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide
Reactant of Route 3
8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide
Reactant of Route 4
8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide
Reactant of Route 5
8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide
Reactant of Route 6
8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide

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